Ethyl 2-fluorobut-2-enoate
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Overview
Description
Ethyl 2-fluorobut-2-enoate is an organic compound with the molecular formula C6H9FO2 It is a fluorinated ester, which means it contains a fluorine atom attached to an alkene and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-fluorobut-2-enoate can be synthesized through several methods. One common route involves the reaction of ethyl acetoacetate with diethyl fluoromalonate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluorobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-fluorobut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-fluorobut-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets. The ester group can undergo hydrolysis, releasing the active fluorinated moiety, which can then interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-fluorocrotonate
- Ethyl 3-cyclopropyl-2-fluorobut-2-enoate
- Ethyl 4-amino-2-fluorobut-2-enoate
Uniqueness
Ethyl 2-fluorobut-2-enoate is unique due to its specific structural features, such as the position of the fluorine atom and the ester group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
686-45-3 |
---|---|
Molecular Formula |
C6H9FO2 |
Molecular Weight |
132.13 g/mol |
IUPAC Name |
ethyl 2-fluorobut-2-enoate |
InChI |
InChI=1S/C6H9FO2/c1-3-5(7)6(8)9-4-2/h3H,4H2,1-2H3 |
InChI Key |
QLHGLYDXAPYODR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC)F |
Origin of Product |
United States |
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